

Physical properties of 3,5-Diaminobenzonitrile (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3,5-Diaminobenzonitrile

Cat. No.: B1590514

[Get Quote](#)

A Technical Guide to the Physical Properties of 3,5-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzonitrile is a versatile organic compound characterized by a benzene ring substituted with two amino groups and a nitrile functional group. This unique arrangement of functional groups imparts a combination of nucleophilic (amino groups) and electrophilic (nitrile group) properties, making it a valuable building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry and materials science, where it can be incorporated into more complex molecules with potential therapeutic or functional applications. An in-depth understanding of its physical properties, namely its melting point and solubility, is fundamental for its effective use in research and development, guiding decisions on reaction conditions, purification methods, and formulation strategies.

Core Physical Properties

A precise understanding of the physical characteristics of **3,5-Diaminobenzonitrile** is paramount for its application in a laboratory setting. These properties dictate the compound's behavior in various experimental conditions and are crucial for both its synthesis and its incorporation into larger molecular frameworks.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range, while impurities tend to depress and broaden this range.^[1] The experimentally determined melting point of **3,5-Diaminobenzonitrile** is consistently reported within a narrow range, suggesting a high degree of thermal stability in its crystalline form.

Solubility Profile

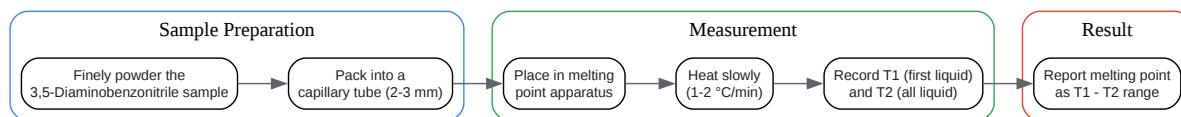
The solubility of **3,5-Diaminobenzonitrile** is governed by the interplay of its polar and non-polar components. The benzene ring provides a hydrophobic character, while the two amino groups and the nitrile group introduce polarity through their ability to form hydrogen bonds. While extensive quantitative solubility data is not readily available in public literature, a qualitative assessment can be made based on fundamental chemical principles. The presence of the polar amino and nitrile functionalities suggests that **3,5-Diaminobenzonitrile** will exhibit at least partial solubility in polar protic and aprotic solvents.

Property	Value	Source(s)
Melting Point	188-191 °C	[2]
Appearance	Solid	
Molecular Formula	C ₇ H ₇ N ₃	
Molecular Weight	133.15 g/mol	
Solubility	Predicted to be soluble in polar organic solvents.	Inferred from chemical structure

Experimental Protocols for Physical Property Determination

The following protocols outline standardized methods for determining the melting point and solubility of a solid organic compound like **3,5-Diaminobenzonitrile**. These procedures are designed to be self-validating and provide a reliable basis for experimental work.

Melting Point Determination: Capillary Method


This method is a widely accepted technique for the precise determination of a compound's melting point.[1][3]

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **3,5-Diaminobenzonitrile** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
- Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- Reporting: The melting point is reported as the range between T1 and T2.

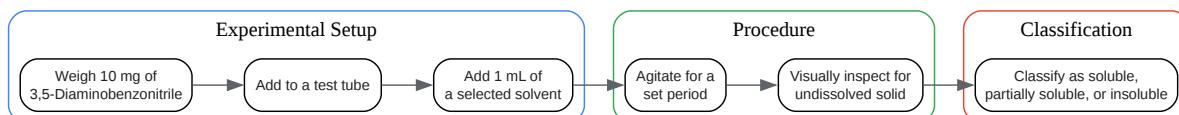
Causality Behind Experimental Choices:

- Fine Powder: Using a finely powdered sample ensures uniform heat distribution.
- Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate melting point determination.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Solubility Determination: Qualitative Method


This protocol provides a straightforward method for assessing the solubility of a compound in various solvents at a given temperature.^[4]

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).
- Sample Preparation: A small, pre-weighed amount of **3,5-Diaminobenzonitrile** (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A specific volume of a chosen solvent (e.g., 1 mL) is added to each test tube.
- Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period to ensure thorough mixing.
- Observation: The mixture is visually inspected for the presence of undissolved solid.
- Classification: The solubility is classified as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

Causality Behind Experimental Choices:

- Range of Solvents: Testing solubility in a variety of solvents provides a comprehensive profile of the compound's polarity.
- Controlled Amounts: Using fixed amounts of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.

[Click to download full resolution via product page](#)

Caption: Workflow for Qualitative Solubility Determination.

Conclusion

The physical properties of **3,5-Diaminobenzonitrile**, particularly its well-defined melting point and its anticipated solubility in polar organic solvents, provide a solid foundation for its application in scientific research and drug development. The experimental protocols detailed in this guide offer robust methodologies for the verification of these properties, ensuring data integrity and reproducibility. A thorough understanding and careful determination of these fundamental characteristics are essential for the successful and efficient utilization of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 10-533623 - 35-diaminobenzonitrile | 3 | CymitQuimica [cymitquimica.com]
- 4. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical properties of 3,5-Diaminobenzonitrile (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590514#physical-properties-of-3-5-diaminobenzonitrile-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com